molecular formula C18H18N6S B2670900 ethyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide CAS No. 477709-36-7

ethyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide

Cat. No. B2670900
CAS RN: 477709-36-7
M. Wt: 350.44
InChI Key: DNUKECXGXRROHQ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide is a useful research compound. Its molecular formula is C18H18N6S and its molecular weight is 350.44. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

Research has identified the compound as a precursor in synthesizing new heterocyclic compounds containing a sulfonamido moiety. These compounds exhibit significant antibacterial activities, highlighting its potential in developing new antibiotics. The study by Azab, Youssef, and El-Bordany (2013) outlines the synthesis and testing of these compounds, with several showing high antibacterial activity Azab, M. E., Youssef, M., & El-Bordany, E. A. (2013). Synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety. Molecules, 18, 832-844.

Chemosensors

Another study focused on the synthesis of new colorimetric chemosensors based on a hybrid hydrazo/azo dye chromophoric system. These chemosensors were designed for the naked-eye recognition of metal cations like Cu2+, Zn2+, and Co2+ under different pH conditions. The work by Aysha et al. (2021) demonstrates the compound's utility in environmental monitoring and metal detection, offering a simple and effective way to identify metal ions Aysha, T., Mohamed, M. B., El-Sedik, M. S., & Youssef, Y. (2021). Multi-functional colorimetric chemosensor for naked eye recognition of Cu2+, Zn2+ and Co2+ using new hybrid azo-pyrazole/pyrrolinone ester hydrazone dye. Dyes and Pigments.

Anticancer Agents

Further investigations into the compound's derivatives have shown promising results in suppressing cancer cell growth. Zheng et al. (2010) synthesized and evaluated a series of derivatives for their effects on A549 lung cancer cell growth, demonstrating potential therapeutic applications through mechanisms such as cell cycle arrest and autophagy Zheng, L.-W., Zhu, J., Zhao, B., Huang, Y., Ding, J., & Miao, J.-Y. (2010). Synthesis, crystal structure and biological evaluation of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry, 45(12), 5792-5799.

Enzymatic Activity Enhancement

Another application involves the use of pyrazolopyrimidinyl keto-esters and their derivatives to increase the reactivity of enzymes such as cellobiase. This suggests potential uses in biotechnology and enzyme engineering, as detailed by Abd and Awas (2008) Abd, M., & Awas, G. (2008). Synthesis and cyclization reactions with pyrazolopyrimidinyl keto-esters and their enzymatic activity. Acta Chimica Slovenica, 55, 492-501.

properties

IUPAC Name

3-ethylsulfanyl-4-methyl-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6S/c1-3-25-18-21-20-16(22(18)2)15-13-19-24(14-9-5-4-6-10-14)17(15)23-11-7-8-12-23/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUKECXGXRROHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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